REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7](Cl)=[O:8])=[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:4]=[CH:3]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH2:27][CH:28]([C:31]#[N:32])[C:29]#[N:30].O>CN1C(=O)CCC1>[CH3:7][CH2:6][CH2:5][CH:10]([CH3:15])[CH3:11].[NH2:32][C:31]1[O:8][C:7]([C:6]2[N:2]([CH3:1])[CH:3]=[N:4][C:5]=2[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:27][C:28]=1[C:29]#[N:30] |f:1.2|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC(=C1C(=O)Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=NC(=C1C(=O)Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C.NC(C#N)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
further washed with water (10 mL), aqueous sodium hydrogen carbonate solution (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organics were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale gum
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 5 mL |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=C(O1)C1=C(N=CN1C)C1=CC=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 135.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |